(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate

Descripción general

Descripción

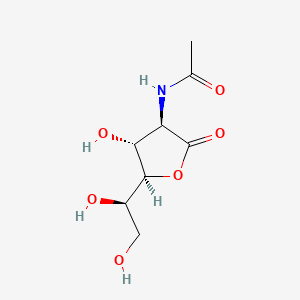

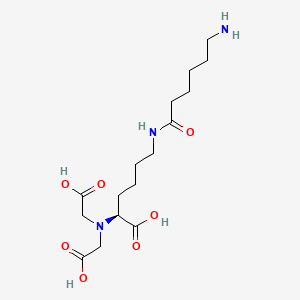

“(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” is a sulfhydryl-reactive compound that is useful for reversibly sulfenylating thiol-containing molecules . It is a small compound that enables cysteines and other sulfhydryl groups to be reversibly blocked to facilitate the study of enzyme activation and other protein functions .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of MMTS with reduced sulfhydryls (-SH) resulting in their modification to dithiomethane (-S-S-CH3) . The reaction is reversible with DTT or TCEP, restoring the free sulfhydryl .Molecular Structure Analysis

The molecular structure of “this compound” can be found in various chemical databases .Chemical Reactions Analysis

The primary chemical reaction of “this compound” involves the conversion of sulfhydryl groups on cysteine side chains into -S-S-CH3 . This reaction is reversible with DTT or TCEP, restoring the free sulfhydryl .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various chemical databases .Aplicaciones Científicas De Investigación

Kinetic resolution of 1-oxyl-3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine derivatives, a closely related compound, can be achieved through lipase-catalyzed enantiomer selective acylation. These resolved alcohols are converted to methanethiosulfonate spin labels, with applications in spin labeling studies (Bálint et al., 2004).

The compound is studied using molecular dynamics (MD) simulations to understand its conformational dynamics when attached to a polyalanine alpha-helix, which is significant for site-directed spin labeling of proteins (Sezer et al., 2008).

High-resolution mass spectrometry of pyrrolidine nitroxides, which include this compound, has applications in the synthesis of spin labels. The study focuses on the fragmentation patterns and ionization characteristics of these compounds (Davies et al., 1974).

A methanethiosulfonate derivative of an imidazolidine nitroxide is used for site-directed pKa determination of peptides by electron paramagnetic resonance, highlighting its utility in electrostatic measurements and protein structure studies (Smirnov et al., 2004).

A novel reversible thiol-specific spin label has been synthesized and used for active site labeling and inhibition of papain, a thiol protease, demonstrating its application in understanding enzyme structure and function (Berliner et al., 1982).

The effects of solvent polarity and hydrogen bonding on the electron paramagnetic resonance (EPR) parameters of this nitroxide spin label have been studied, which is essential for understanding its interactions in different environments (Owenius et al., 2001).

The compound's analogs are investigated for their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, showing its potential application in microbiology and bioenergetics studies (Gunsalus et al., 1978).

Spin-label and fluorescence labeling studies of thioester bonds in human alpha 2-macroglobulin utilize derivatives of this compound to understand protein structure and dynamics (Zhao et al., 1988).

Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) demonstrate the versatility of this compound in biochemical research (Makarov et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate (hereafter referred to as the compound) is DNA , specifically the N7-deoxyguanosine and N3-deoxyadenosine . These are key components of DNA and play a crucial role in the structure and function of the genetic material.

Mode of Action

The compound acts as an alkylating agent . It methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine, and to a much lesser extent also methylates at other oxygen and nitrogen atoms in DNA bases . This methylation can interfere with the DNA’s normal functioning, leading to changes in the genetic material.

Biochemical Pathways

The compound’s action affects the DNA replication process . It is believed that the compound stalls replication forks, and cells that are homologous recombination-deficient have difficulty repairing the damaged replication forks . This can lead to a variety of downstream effects, including cell cycle arrest, apoptosis, or mutations.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability

Result of Action

The compound’s action results in DNA damage . This damage can lead to a variety of cellular effects, depending on the cell’s ability to repair the damage. In some cases, the damage may lead to cell death or apoptosis.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

This compound plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules by converting sulfhydryl groups on cysteine side chains into -S-S-CH3 . The reaction is reversible with DTT or TCEP, restoring the free sulfhydryl . It is used to modify thiol groups in creatine kinase .

Cellular Effects

It is known that it can influence cell function by modifying the activity of thiol-dependent enzymes .

Molecular Mechanism

At the molecular level, (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate exerts its effects by reversibly sulfenylating thiol-containing molecules . Reacting with reduced sulfhydryls (-SH) results in their modification to dithiomethane (-S-S-CH3) .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and its effects can be reversed with reducing agents .

Metabolic Pathways

It is known that the compound can interact with thiol-dependent enzymes .

Propiedades

IUPAC Name |

(3S)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGRMWJGHAOGQV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](C(N1O)(C)C)CSS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654073 | |

| Record name | S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681034-15-1 | |

| Record name | S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How was (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate used to study the BetP transporter dynamics?

A1: The research used this compound, often abbreviated as MTSL, as a spin label to study the conformational changes of the BetP transporter. The spin label was attached to the protein, and Pulsed Electron-Electron Double Resonance (PELDOR) spectroscopy was employed to measure distances between the spin labels. These distances change as the protein undergoes conformational transitions. By analyzing the PELDOR data with molecular dynamics simulations, the researchers were able to correlate specific structural conformations of BetP with different stages of its transport cycle [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

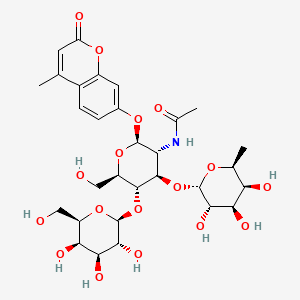

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)

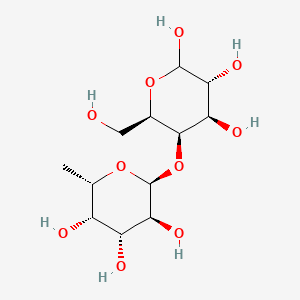

![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B561654.png)

![[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B561660.png)